Lead carbonate

Description

Structure

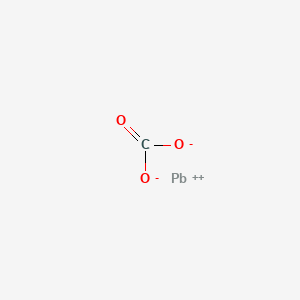

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lead(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEVGQHCNVXMER-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbCO3, Pb(CO3), CO3Pb | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lead(II) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883460 | |

| Record name | Carbonic acid, lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystals; [HSDB] Practically insoluble (1.1 mg/L at 25 deg C); [ATSDR ToxProfiles], COLOURLESS CRYSTALS. | |

| Record name | Lead(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in acids and alkalies; insoluble in alcohol and ammonia, In water, 0.00011 g/100 mL at 20 °C, Solubility in water, g/100ml: 0.0001 | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.582 g/cu cm, 6.6 g/cm³ | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Lead carbonate is available in USA as a commercial grade with minimum purity of 99.0%. Impurities typically present include: nitrate & nitrite (as HNO3), 0.005% max; zinc, 30 mg/kg max; chloride, 20 mg/kg max; cadmium, 20 mg/kg max; and iron, 20 mg/kg max. Lead carbonate in Japan has min purity of 99.0%. It may contain the following impurities: water, 1% max; matter sol in water, 0.5% max; & matter insol in acetic acid, 0.1% max. | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, rhombic crystals | |

CAS No. |

598-63-0, 13427-42-4, 25510-11-6 | |

| Record name | Lead carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lead salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013427424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lead(2+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025510116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, lead(2+) salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43M0P24L2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0999 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

315 °C, decomposes | |

| Record name | LEAD CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Lead Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) carbonate (PbCO₃), a compound known since antiquity, presents a fascinating case study in the intersection of material science, toxicology, and industrial application.[1][2] Historically prized as the pigment "white lead" for its opacity and durability in paints and cosmetics, its use has been curtailed due to its inherent toxicity.[1][2][3] However, lead carbonate and its related compounds continue to be subjects of academic and industrial research, finding applications as catalysts, in the synthesis of other lead compounds, and in specific industrial processes.[4][5][6] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights valuable to researchers in chemistry, materials science, and toxicology.

Chemical and Physical Identity

This compound is an inorganic compound with the chemical formula PbCO₃.[4][7] It is a white, crystalline solid that occurs naturally as the mineral cerussite.[3][4]

Table 1: Fundamental Properties of Lead(II) Carbonate

| Property | Value | Source(s) |

| Chemical Formula | PbCO₃ | [4][6][7][8] |

| Molecular Weight | 267.21 g/mol | [6][9][10] |

| Appearance | White or colorless crystalline powder | [1][3][11][12] |

| Density | 6.6 g/cm³ | [2][3][13] |

| Melting Point | Decomposes at approximately 315 °C | [2][6][11][12][13][14] |

| CAS Number | 598-63-0 | [10][12][14] |

Crystal Structure and Morphology

Lead(II) carbonate, in its mineral form cerussite, crystallizes in the orthorhombic system.[15] It belongs to the aragonite group of carbonates, sharing a similar crystal structure with compounds like aragonite (CaCO₃), strontianite (SrCO₃), and witherite (BaCO₃).[15] The structure is characterized by a dense, highly crosslinked network of lead(II) cations (Pb²⁺) and carbonate anions (CO₃²⁻).[4] X-ray crystallography studies have revealed that the Pb(II) centers are seven-coordinate, surrounded by multiple carbonate ligands.[4]

Several other this compound-containing structures are known, often referred to as basic lead carbonates. These include:

The synthesis method can influence the resulting crystal product. For instance, more alkaline precursors tend to produce hydroxy-carbonate structures like abellaite or hydrocerussite, while less alkaline precursors favor the formation of the simple carbonate structure, cerussite.[16]

Solubility and Reactivity

Solubility Profile

This compound exhibits low solubility in water.[1][3] This insolubility was a key factor in its historical use as a pigment.[3] However, its solubility is influenced by several factors:

-

Acidity (pH): this compound is soluble in dilute acids.[1][3][6] The carbonate ion reacts with acids to form carbonic acid, which then decomposes to release carbon dioxide gas, driving the dissolution of the lead salt.[3] This can be represented by the following general reaction: PbCO₃(s) + 2H⁺(aq) → Pb²⁺(aq) + H₂O(l) + CO₂(g)

-

Temperature: The solubility of this compound in water generally increases with higher temperatures.[3]

Table 2: Solubility of Lead(II) Carbonate

| Solvent | Solubility | Source(s) |

| Water | Insoluble (0.00011 g/100 mL at 20 °C) | [2][3][6] |

| Dilute Acids | Soluble | [1][3][6] |

| Alcohol | Insoluble | [2][6][12] |

| Ammonia | Insoluble | [6] |

| Alkali Solutions | Soluble | [5][6] |

Thermal Decomposition

Upon heating, this compound decomposes to lead(II) oxide (PbO) and carbon dioxide.[1][2][14] The decomposition temperature is approximately 315 °C.[2][6][11][12][13][14] The thermal stability of metal carbonates is related to the reactivity of the metal; carbonates of less reactive metals, like lead, decompose more readily upon heating compared to those of highly reactive metals.[17][18][19]

The decomposition reaction is as follows: PbCO₃(s) → PbO(s) + CO₂(g)

The color of the resulting lead oxide can vary depending on the conditions, but it is often described as an orange or yellow solid.[18]

Reactivity with Other Substances

This compound reacts violently with fluorine, which can create a fire hazard.[11][20][21]

Synthesis and Preparation

This compound can be synthesized through several precipitation methods. A common laboratory and industrial approach involves reacting a soluble lead salt, such as lead(II) acetate or lead(II) nitrate, with a source of carbonate ions.[5][16][22]

Example Synthesis Protocol: One method involves passing carbon dioxide gas into a cold, dilute solution of lead(II) acetate.[4][5] Another approach is to mix a solution of lead(II) nitrate with a solution of sodium carbonate.[22] Controlling reaction conditions such as temperature and reactant concentrations is crucial to obtain the desired stoichiometry and purity.[5]

More advanced synthesis techniques, such as using ultrasonication or microwave irradiation in a polyol process, have been explored to produce lead(II) carbonate-containing nanoparticles.[16]

Analytical Characterization

A variety of analytical techniques are employed to characterize the physicochemical properties of this compound.

Table 3: Analytical Techniques for this compound Characterization

| Technique | Purpose | Source(s) |

| X-ray Diffraction (XRD) | Determining crystal structure and phase identification. | [23] |

| Scanning Electron Microscopy (SEM) | Observing particle morphology and size. | [24] |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of nanostructures. | [24] |

| Raman Spectroscopy | Identifying molecular vibrations and confirming chemical composition. | [23][25] |

| X-ray Fluorescence (XRF) | Elemental analysis. | [23] |

| Thermal Analysis (e.g., TGA, DSC) | Studying thermal stability and decomposition behavior. | [23] |

Toxicological and Environmental Considerations

Lead and its compounds are well-documented toxicants.[1][3][26] this compound is toxic by inhalation and ingestion.[2][20][27] Chronic exposure can lead to a range of health issues, including effects on the blood, nervous system, and kidneys.[20][21][26] It is also recognized as a reproductive and developmental toxicant.[20][26][27] Due to these health risks, the use of this compound is heavily regulated in many countries.[1]

From an environmental perspective, this compound is persistent and can bioaccumulate in plants and mammals.[20] It is crucial to prevent its release into the environment.[20]

Applications

Despite its toxicity, this compound has several specialized industrial applications:

-

Catalyst: It is used as a catalyst in the polymerization of formaldehyde.[4][6]

-

Component in Materials: It is used in some high-pressure lubricating greases, as a coating for vinyl chloride polymers to improve dielectric properties, and to enhance the bonding of chloroprene to wire.[4][6]

-

Radiation Shielding: Its high density makes it suitable for use in materials designed for shielding against X-rays and gamma radiation.[1]

-

Precursor for other Lead Compounds: It serves as an intermediate in the synthesis of other lead-containing compounds.[5]

Conclusion

This compound possesses a unique set of physicochemical properties that have dictated its historical and modern applications. Its high density, opacity, and reactivity have made it a valuable material in various industrial contexts. However, its significant toxicity necessitates careful handling and has led to a decline in its widespread use. For researchers, a thorough understanding of its crystal structure, solubility, thermal behavior, and reactivity is essential for both exploring novel applications and mitigating its potential health and environmental risks.

Experimental Workflows and Diagrams

Diagram 1: Synthesis of this compound via Precipitation

Caption: Workflow for the synthesis of this compound.

Diagram 2: Thermal Decomposition of this compound

Caption: Thermal decomposition pathway of this compound.

References

- 1. chemiis.com [chemiis.com]

- 2. grokipedia.com [grokipedia.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 598-63-0 [chemicalbook.com]

- 7. brainly.in [brainly.in]

- 8. youtube.com [youtube.com]

- 9. webqc.org [webqc.org]

- 10. 炭酸鉛(II) - Lead(II) carbonate [sigmaaldrich.com]

- 11. This compound (PbCO3) | PbCO3 | CID 11727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lead(II) carbonate [chemister.ru]

- 13. WebElements Periodic Table » Lead » this compound [webelements.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cerussite (this compound) - Mineral Properties and Occurence [mineralexpert.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. ICSC 0999 - this compound [chemicalsafety.ilo.org]

- 21. chemicalbook.com [chemicalbook.com]

- 22. US641751A - Process of producing basic this compound. - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 27. astechireland.ie [astechireland.ie]

From Artist's Palette to Analytical Bench: A Technical Guide to the Historical Scientific Applications of Lead Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the historical scientific uses of lead carbonate, a compound that has played a significant role in both artistic and scientific endeavors for centuries. While its toxicity is now well-understood and its use highly restricted, a comprehensive understanding of its past applications offers valuable insights into the evolution of chemical synthesis, analytical techniques, and material science. As we delve into the historical context, we will uncover the scientific rationale behind its use and the experimental protocols that were once commonplace in laboratories.

The Dual Identity of this compound: A Legacy in Art and Science

This compound, in its basic form (2PbCO₃·Pb(OH)₂), is more commonly known by its historical name, "white lead."[1] For centuries, it was the most sought-after white pigment due to its exceptional opacity, durability, and pleasing hue.[2][3] Its use can be traced back to ancient Egypt, Greece, and Rome, where it was not only a key component in paints and cosmetics but also found its way into medicinal ointments and plasters.[1][4]

The same properties that made it a superior pigment also made it a subject of scientific interest. Early chemists and scientists were intrigued by its physical and chemical characteristics, leading to its use in a variety of scientific studies. This guide will focus on these lesser-known, yet significant, scientific applications.

The Chemistry of "White Lead": Properties Dictating its Utility

The utility of this compound in historical scientific studies was intrinsically linked to its chemical properties. Understanding these properties is key to appreciating the rationale behind its use in various experimental protocols.

| Property | Chemical Description | Significance in Historical Scientific Applications |

| Insolubility in Water | This compound is practically insoluble in water, with a very low solubility product constant. | This property was crucial for its use as a pigment and in gravimetric analysis, where a complete precipitation of the lead ion was desired. |

| Solubility in Acids | It readily dissolves in dilute acids, such as nitric acid, to form soluble lead salts.[2] | This reactivity allowed for its use as a starting material in the synthesis of other lead compounds. |

| Opacity and High Density | The high refractive index and density of this compound contribute to its excellent hiding power. | While primarily an artistic benefit, its high density was a notable physical property for early material scientists. |

| Reactivity with Hydrogen Sulfide | This compound reacts with hydrogen sulfide to form black lead sulfide. | This reaction was a key aspect of its use in early qualitative analytical schemes for the detection of sulfide ions. |

| Thermal Decomposition | Upon heating, this compound decomposes to lead(II) oxide and carbon dioxide. | This property was utilized in certain analytical procedures and for the preparation of lead oxide. |

This compound in the Laboratory: Historical Scientific Applications

While its use as a pigment is widely documented, this compound also found a place on the laboratory bench. Here, we explore some of its key scientific applications, providing insights into the experimental methodologies of the time.

A Cornerstone of Pigment and Paint Studies

The primary scientific investigations involving this compound revolved around its role as a pigment. Early chemists and material scientists sought to understand and optimize its properties for artistic and industrial use.

A significant area of study was the synthesis of "white lead." The most famous historical method was the "Dutch Stack Process," a corrosion-based method that was used for centuries.[1]

Experimental Workflow: The Dutch Stack Process for "White Lead" Synthesis

This diagram illustrates the key stages of the historical Dutch Stack Process, a method that relied on the slow corrosion of lead to produce basic this compound.

Caption: Workflow of the historical Dutch Stack Process for white lead synthesis.

A Reagent in Classical Analytical Chemistry

In the 19th and early 20th centuries, before the advent of modern instrumental analysis, chemists relied on a systematic series of chemical reactions to identify the components of an unknown sample. This compound played a role in these qualitative and quantitative analytical schemes.

Qualitative Analysis:

This compound's insolubility in water and its characteristic reactions were exploited in qualitative analysis. For instance, the addition of a soluble carbonate salt to a solution containing lead ions would precipitate white this compound, indicating the presence of lead.

Experimental Protocol: Qualitative Test for Lead(II) Ions

-

Sample Preparation: Dissolve the unknown solid sample in a suitable solvent, typically dilute nitric acid, to ensure all metal ions are in solution.

-

Precipitation: To the resulting solution, add a solution of sodium carbonate (Na₂CO₃) dropwise.

-

Observation: The formation of a white, chalky precipitate suggests the presence of lead(II) ions, as this compound (PbCO₃) is insoluble.

-

Confirmation: To confirm the precipitate is this compound, it can be further tested. For example, adding dilute nitric acid should dissolve the precipitate with effervescence (release of CO₂). Adding a solution of potassium iodide (KI) to the dissolved lead solution would then produce a characteristic bright yellow precipitate of lead iodide (PbI₂).

Quantitative Analysis:

In gravimetric analysis, this compound's insolubility was used to determine the quantity of lead in a sample. By precipitating the lead as this compound, filtering, drying, and weighing the precipitate, the amount of lead in the original sample could be calculated.

Precursor in the Synthesis of Other Lead Compounds

The reactivity of this compound with acids made it a convenient starting material for the synthesis of other lead salts in the laboratory. By dissolving this compound in a specific acid, the corresponding lead salt could be prepared.

Experimental Protocol: Synthesis of Lead(II) Nitrate from this compound

-

Reaction Setup: In a fume hood, place a measured amount of this compound powder into a beaker.

-

Acid Addition: Slowly and with constant stirring, add dilute nitric acid (HNO₃) to the beaker. The this compound will react with the nitric acid, producing lead(II) nitrate (Pb(NO₃)₂), water (H₂O), and carbon dioxide gas (CO₂). The reaction is complete when the addition of more acid no longer causes effervescence.

-

Reaction: PbCO₃(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + H₂O(l) + CO₂(g)

-

-

Filtration: If any unreacted this compound remains, filter the solution to obtain a clear solution of lead(II) nitrate.

-

Crystallization: Gently heat the lead(II) nitrate solution to evaporate some of the water and concentrate the solution. Allow the concentrated solution to cool slowly. Colorless crystals of lead(II) nitrate will form.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold distilled water. Dry the crystals in a desiccator.

A Tool for Radiocarbon Dating of Artworks

A more modern and highly significant scientific application of this compound is in the radiocarbon dating of paintings and other artifacts. The carbonate ions (CO₃²⁻) in the lead white pigment contain carbon that was derived from the atmosphere at the time the pigment was manufactured. By measuring the amount of the radioactive isotope carbon-14 remaining in the carbonate, scientists can determine the age of the pigment and, by extension, the artwork itself.[5][6][7]

This technique has been instrumental in art history and for authenticating artworks.[6] The development of accelerator mass spectrometry (AMS) has made it possible to date very small samples of pigment, minimizing damage to valuable artworks.[6]

Workflow: Radiocarbon Dating of Lead White Pigment

This diagram outlines the process of using the this compound in "white lead" to determine the age of an artwork through radiocarbon dating.

Caption: The workflow for radiocarbon dating of lead white pigment from artworks.

The Inevitable Decline: Toxicity and the Search for Alternatives

The same element that gave this compound its desirable properties also led to its downfall. Lead is a potent neurotoxin, and the chronic exposure to lead from paints, cosmetics, and other sources has severe health consequences.[3][8] The historical scientific literature documents a growing awareness of lead poisoning, or "plumbism," particularly among workers in industries that handled lead compounds.[3][8]

By the early 20th century, the scientific evidence of lead's toxicity was undeniable, leading to regulations restricting its use and a concerted scientific effort to find safer white pigments. This research led to the development of alternatives such as zinc white (zinc oxide) and, later, titanium white (titanium dioxide), which now dominate the market.

Conclusion: A Legacy of Innovation and Caution

The story of this compound in science is a compelling narrative of a material that was once at the forefront of artistic and scientific innovation. Its unique properties made it an invaluable tool for early chemists and material scientists. However, the discovery of its profound toxicity serves as a critical lesson in the importance of understanding the long-term health and environmental impacts of the materials we use. For today's researchers, the historical applications of this compound offer a window into the evolution of scientific methodology and a reminder of the ethical responsibilities that accompany scientific advancement.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. Lead Poisoning: Historical Aspects of a Paradigmatic "Occupational and Environmental Disease" - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Experimental Determination of the Solubility Product (Ksp) of Lead(II) Carbonate

This guide provides a comprehensive overview of the principles and methodologies for the experimental determination of the solubility product constant (Ksp) of lead(II) carbonate (PbCO₃). Designed for researchers, analytical chemists, and professionals in environmental science and drug development, this document delves into the theoretical underpinnings, practical experimental setups, and critical data analysis required for accurate Ksp determination. We will explore potentiometric, conductometric, and spectrophotometric methods, emphasizing the rationale behind procedural steps and the self-validating systems inherent in robust experimental design.

Introduction: The Significance of Lead Carbonate Solubility

Lead(II) carbonate is a sparingly soluble salt, and its dissolution behavior is of paramount importance in various scientific and industrial contexts.[1] In environmental chemistry, the solubility of this compound dictates the mobility and bioavailability of lead in soils and natural waters, a critical factor in assessing and mitigating lead contamination.[2][3] In geochemistry, understanding the dissolution equilibrium of minerals like cerussite (a naturally occurring form of PbCO₃) is essential for modeling ore formation and the fate of heavy metals in geological systems.[4][5] Furthermore, in fields such as drug development and materials science, precise knowledge of the solubility of lead salts can be crucial for formulation, stability studies, and toxicological assessments.

The solubility product constant, Ksp, is the equilibrium constant for the dissolution of a solid substance into an aqueous solution. For this compound, the dissolution equilibrium is represented as:

PbCO₃(s) ⇌ Pb²⁺(aq) + CO₃²⁻(aq) [6]

The corresponding Ksp expression is:

Ksp = [Pb²⁺][CO₃²⁻] [6]

An accurate determination of Ksp is therefore fundamental to predicting the extent of this compound dissolution under various conditions. This guide will provide the theoretical framework and practical protocols to achieve this with a high degree of scientific rigor.

Theoretical Foundations of this compound Dissolution

The dissolution of this compound is not merely a simple dissociation. It is influenced by several factors that must be considered for an accurate Ksp determination.

2.1. Chemical Equilibrium and the Common Ion Effect

The dissolution of this compound is a dynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation of its constituent ions.[7][8] The position of this equilibrium can be shifted by the presence of a common ion. For instance, the addition of a soluble lead salt (e.g., Pb(NO₃)₂) or a soluble carbonate salt (e.g., Na₂CO₃) will increase the concentration of Pb²⁺ or CO₃²⁻ respectively, shifting the equilibrium to the left and causing the precipitation of PbCO₃, thereby reducing its molar solubility.

2.2. Influence of pH and Carbonate Speciation

The carbonate ion (CO₃²⁻) is the conjugate base of the bicarbonate ion (HCO₃⁻), which is itself the conjugate base of carbonic acid (H₂CO₃). The relative concentrations of these species in solution are highly dependent on the pH. At low pH, the concentration of CO₃²⁻ is negligible, which would shift the this compound dissolution equilibrium to the right, increasing its solubility. Conversely, at high pH, the carbonate concentration is higher, which can suppress the dissolution of this compound. Therefore, controlling and measuring the pH of the solution is critical during Ksp determination.[3]

2.3. Temperature Effects

The dissolution of most solids, including this compound, is an endothermic process. Consequently, an increase in temperature generally leads to an increase in solubility and a higher Ksp value.[2] It is therefore imperative that all solubility measurements are performed at a constant and recorded temperature to ensure the reproducibility and accuracy of the results.

Experimental Methodologies for Ksp Determination

Several analytical techniques can be employed to determine the Ksp of this compound. The choice of method often depends on the available instrumentation, the desired level of precision, and the specific experimental conditions.

3.1. Potentiometric Determination

Potentiometry involves the measurement of the electrical potential difference between two electrodes in an electrochemical cell. This method can be used to determine the concentration of lead ions in a saturated solution of this compound.[4][9]

Experimental Protocol: Potentiometric Titration

-

Preparation of a Saturated this compound Solution:

-

Add an excess of solid lead(II) carbonate to a beaker of deionized water.

-

Stir the solution vigorously for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Filter the saturated solution to remove any undissolved solid.

-

-

Electrochemical Cell Setup:

-

Use a lead ion-selective electrode (ISE) and a suitable reference electrode (e.g., Ag/AgCl).

-

Immerse the electrodes in the clear, saturated this compound solution.

-

-

Calibration of the Lead ISE:

-

Prepare a series of standard solutions of a soluble lead salt (e.g., Pb(NO₃)₂) of known concentrations.

-

Measure the potential of each standard solution and plot a calibration curve of potential (in mV) versus the logarithm of the lead ion concentration.

-

-

Measurement of Lead Ion Concentration in the Saturated Solution:

-

Measure the potential of the saturated this compound solution.

-

Use the calibration curve to determine the concentration of Pb²⁺ ions in the solution.

-

-

Calculation of Ksp:

-

Since the dissolution of PbCO₃ produces equal molar amounts of Pb²⁺ and CO₃²⁻, the concentration of carbonate ions is equal to the measured concentration of lead ions.

-

Calculate the Ksp using the formula: Ksp = [Pb²⁺]².

-

Causality Behind Experimental Choices: The use of an ion-selective electrode provides a direct and sensitive measurement of the lead ion activity, which is crucial for accurate Ksp determination. The extended stirring period ensures that the solution is truly saturated and at equilibrium.

Self-Validating System: The linearity of the calibration curve for the lead ISE serves as a validation of the electrode's performance and the accuracy of the standard solutions.

Diagram of Potentiometric Determination Workflow

Caption: Workflow for the potentiometric determination of Ksp.

3.2. Conductometric Determination

Conductometry measures the electrical conductivity of a solution, which is dependent on the concentration and mobility of the ions present.[10][11] The Ksp of a sparingly soluble salt like this compound can be determined by measuring the conductivity of its saturated solution.

Experimental Protocol: Conductometric Measurement

-

Preparation of a Saturated this compound Solution:

-

Prepare a saturated solution of this compound in high-purity, deionized water as described in the potentiometric method. It is crucial to use water with very low intrinsic conductivity.

-

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride (KCl) solutions.

-

Measure the conductivity of the pure deionized water used to prepare the solution.

-

Measure the conductivity of the filtered, saturated this compound solution at a constant temperature.

-

-

Calculation of Ksp:

-

Subtract the conductivity of the pure water from the conductivity of the saturated solution to obtain the conductivity due to the dissolved lead and carbonate ions.

-

Calculate the molar conductivity at infinite dilution (Λ₀) for PbCO₃ by summing the limiting molar ionic conductivities of Pb²⁺ and CO₃²⁻ (values available in literature).

-

Calculate the molar solubility (s) of PbCO₃ using the formula: s = (1000 × κ) / Λ₀, where κ is the specific conductivity of the salt.

-

Since s = [Pb²⁺] = [CO₃²⁻], calculate the Ksp as Ksp = s².

-

Causality Behind Experimental Choices: This method is effective because the dissolution of a sparingly soluble salt into ions leads to a measurable increase in the solution's conductivity. Using high-purity water is essential to minimize background conductivity.

Self-Validating System: The calibration of the conductivity meter with standard KCl solutions ensures the accuracy of the instrument's readings.

Diagram of Conductometric Determination Workflow

Caption: Workflow for the conductometric determination of Ksp.

3.3. Spectrophotometric Determination

Spectrophotometry can be an indirect method to determine the concentration of lead ions in a saturated solution. This typically involves reacting the lead ions with a coloring agent to form a colored complex, the absorbance of which can be measured.[12][13][14][15]

Experimental Protocol: Spectrophotometric Analysis

-

Preparation of a Saturated this compound Solution:

-

Prepare a filtered, saturated solution of this compound as previously described.

-

-

Formation of a Colored Lead Complex:

-

Select a suitable chromogenic agent that forms a stable, colored complex with lead ions (e.g., dithizone).

-

To a known volume of the saturated this compound solution, add the chromogenic agent and any necessary buffer solutions to control the pH for optimal complex formation.

-

-

Spectrophotometric Measurement:

-

Prepare a series of standard lead solutions and react them with the chromogenic agent to create a set of colored solutions of known lead concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for the lead complex.

-

Plot a calibration curve of absorbance versus lead concentration.

-

Measure the absorbance of the sample solution (from the saturated this compound solution).

-

-

Calculation of Ksp:

-

Use the calibration curve to determine the concentration of lead ions in the saturated solution.

-

Calculate the Ksp as Ksp = [Pb²⁺]².

-

Causality Behind Experimental Choices: The formation of a colored complex allows for the sensitive and selective quantification of lead ions using UV-Vis spectrophotometry, a widely available and reliable technique.

Self-Validating System: The linearity of the Beer-Lambert plot (calibration curve) confirms that the method is suitable for the concentration range being studied and that the measurements are accurate.

Diagram of Spectrophotometric Determination Workflow

Caption: Workflow for the spectrophotometric determination of Ksp.

Data Presentation and Analysis

For a comprehensive understanding and comparison of results, all quantitative data should be summarized in a structured format.

Table 1: Comparison of Experimental Methods for Ksp Determination of PbCO₃

| Method | Principle | Advantages | Potential Sources of Error | Typical Ksp Value (at 25°C) |

| Potentiometry | Measurement of Pb²⁺ ion activity using an ISE. | Direct measurement, high selectivity. | Electrode fouling, interference from other ions, temperature fluctuations. | 7.4 x 10⁻¹⁴ |

| Conductometry | Measurement of the increase in conductivity due to dissolved ions. | Simple, inexpensive equipment. | Incomplete dissolution, presence of ionic impurities, temperature variations.[16][17] | 7.4 x 10⁻¹⁴ |

| Spectrophotometry | Measurement of the absorbance of a colored lead complex. | High sensitivity, suitable for very low concentrations. | Incomplete complex formation, instability of the complex, interfering substances that absorb at the same wavelength. | 7.4 x 10⁻¹⁴ |

Sources of Error and Mitigation Strategies

A critical aspect of any experimental determination is the identification and mitigation of potential sources of error.

-

Incomplete Dissolution: Failure to reach equilibrium will result in an underestimation of the ion concentrations and thus a lower Ksp value.[16] To mitigate this, ensure prolonged and vigorous stirring at a constant temperature.

-

Presence of Impurities: Impurities in the this compound or the solvent can affect the solubility and lead to inaccurate results.[16][17] Use high-purity reagents and deionized water.

-

Temperature Fluctuations: Ksp is temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for reproducibility.[2]

-

Instrumental Errors: Proper calibration of all instruments (pH meter, ISE, conductivity meter, spectrophotometer) is essential.[18]

-

Post-Precipitation and Co-precipitation: In complex matrices, other ions may precipitate along with the this compound, leading to erroneous results.

Conclusion

The experimental determination of the solubility product of this compound is a multifaceted task that requires a solid understanding of chemical equilibrium principles and meticulous experimental technique. By employing methods such as potentiometry, conductometry, or spectrophotometry, and by carefully controlling experimental variables, researchers can obtain accurate and reliable Ksp values. This in-depth guide provides the necessary framework for designing and executing these experiments with a high degree of scientific integrity, ensuring that the data generated is both trustworthy and authoritative.

References

- 1. Answered: 0% vill 2 Equilibrium: this compound, a mostly insoluble compound, is found in lead pipes and it protects lead from entering the water supply. However, lead… | bartleby [bartleby.com]

- 2. uwo.scholaris.ca [uwo.scholaris.ca]

- 3. Effects of pH and carbonate concentration on dissolution rates of the lead corrosion product PbO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental determination of this compound solubility at high ionic strengths: A Pitzer model description (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lead(II) carbonate, PbCO3, is one of the components of the - Brown 14th Edition Ch 17 Problem 97d [pearson.com]

- 7. ulm.edu [ulm.edu]

- 8. chm.uri.edu [chm.uri.edu]

- 9. ERIC - EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education, 2017-May [eric.ed.gov]

- 10. phavi.umcs.pl [phavi.umcs.pl]

- 11. mis.alagappauniversity.ac.in [mis.alagappauniversity.ac.in]

- 12. rjpn.org [rjpn.org]

- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 14. Determination of Trace Amounts of Lead Using the Flotation-spectrophotometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. brainly.com [brainly.com]

- 17. quora.com [quora.com]

- 18. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Crystal Structure and Properties of Cerussite (PbCO₃)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cerussite (PbCO₃), a naturally occurring lead carbonate, is a mineral of significant interest due to its distinct orthorhombic crystal structure and notable physicochemical properties. This technical guide provides a comprehensive examination of cerussite, beginning with a detailed crystallographic analysis and extending to its key physical and chemical characteristics. Furthermore, this document outlines robust, step-by-step experimental protocols for the controlled laboratory synthesis of cerussite and its subsequent characterization using standard analytical techniques. The causality behind experimental choices is explained to provide field-proven insights. This guide is intended to serve as a foundational resource for professionals in materials science, geology, and biomedical research, particularly those investigating the environmental fate, toxicological impact, or potential therapeutic applications related to lead compounds.

Introduction: The Scientific Relevance of Cerussite

Cerussite, an important ore of lead, is a secondary mineral formed through the chemical alteration of primary lead ores, most commonly galena (PbS), by carbonated waters.[1][2] Its name originates from the Latin cerussa, meaning "white lead," a nod to the synthetic this compound pigment used for centuries.[3] Beyond its role in mineralogy and economic geology, the precise crystal structure and properties of cerussite are of fundamental importance. For researchers in environmental science and toxicology, understanding its stability and dissolution behavior is critical for modeling lead mobility in soils and water. For drug development professionals, knowledge of this compound's chemistry can inform the design of chelation therapies for lead poisoning and provide insights into the interactions of lead ions within biological systems.[4] This guide provides the core technical data and methodologies required for rigorous scientific investigation of this compound.

The Crystallography of Cerussite

The atomic arrangement within a crystal dictates its macroscopic properties. Cerussite's structure is a well-defined example of the orthorhombic system and is isomorphous with aragonite (CaCO₃).[3][5]

Crystal System and Space Group

Cerussite crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles.[1][5][6] Its crystallographic point group is 2/m 2/m 2/m, and it belongs to the Space Group: Pmcn (No. 62) .[7][8][9] This specific space group defines the symmetry elements present in the unit cell, including mirror planes (m), glide planes (c, n), and two-fold rotation axes.

Unit Cell and Lattice Parameters

The unit cell is the fundamental repeating block of the crystal structure. For cerussite, the cell contains four formula units (Z=4) of PbCO₃.[7][10] The lattice parameters, representing the dimensions of the unit cell, are provided below.

| Lattice Parameter | Value (Å) |

| a | 5.179 - 5.195 |

| b | 8.492 - 8.436 |

| c | 6.141 - 6.152 |

| Note: Values vary slightly across different reference measurements.[7][10][11] |

Atomic Arrangement and Twinning

The structure of cerussite consists of lead (Pb²⁺) cations coordinated with planar carbonate (CO₃²⁻) anionic groups. The lead atoms occupy the Wyckoff position 4c within the unit cell.[8][9] A defining characteristic of cerussite is its frequent and complex crystal twinning, most commonly on the {110} plane.[7][12] This twinning often results in six-rayed stellate (star-shaped) groups or reticulated networks, where individual crystals interpenetrate at angles of nearly 60°.[2][3]

Caption: Conceptual relationship between the unit cell components and common twinning in cerussite.

Physicochemical Properties

The inherent chemical and physical properties of cerussite are a direct consequence of its crystal structure and lead content.

Physical Properties Summary

Cerussite's high density and adamantine luster are among its most identifiable physical traits.[1]

| Property | Value / Description |

| Chemical Formula | PbCO₃[3][6][10] |

| Molecular Weight | 267.21 g/mol [10] |

| Color | Colorless, white, gray, sometimes with blue or green tints.[1][5][6] |

| Luster | Adamantine (diamond-like), also vitreous or resinous.[1][3][6] |

| Hardness (Mohs) | 3.0 - 3.5[1][6] |

| Specific Gravity | 6.55 - 6.58 g/cm³[1][6][10] |

| Cleavage | Distinct on {110} and {021}.[7][10] |

| Fracture | Conchoidal, very brittle.[6][7][10] |

| Refractive Index | Biaxial (-), nα = 1.803, nβ = 2.074, nγ = 2.076[7] |

| Fluorescence | May show bright yellow fluorescence under longwave UV light.[7] |

Chemical Properties and Reactivity

Cerussite is insoluble in water but readily reacts with dilute acids.[5] This reactivity is a critical experimental parameter. The reaction with nitric acid, for example, proceeds with effervescence due to the liberation of carbon dioxide gas:

PbCO₃(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + H₂O(l) + CO₂(g)

This dissolution behavior is fundamental to its analysis and is a key factor in its environmental mobility.

Experimental Protocols

The following sections provide validated, step-by-step methodologies for the synthesis and characterization of cerussite, designed for reproducibility in a standard laboratory setting.

Protocol: Synthesis of Cerussite by Aqueous Precipitation

Principle: This protocol leverages the low solubility of this compound. By mixing aqueous solutions of a soluble lead salt (lead(II) nitrate) and a soluble carbonate salt (sodium carbonate), cerussite precipitates out of solution. The slow, controlled addition is crucial for promoting crystallinity over amorphous solid formation.

Materials:

-

Lead(II) nitrate, Pb(NO₃)₂ (ACS grade or higher)

-

Sodium carbonate, Na₂CO₃ (ACS grade or higher)

-

Deionized water (18.2 MΩ·cm)

-

500 mL glass beakers

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum tubing)

-

Whatman No. 1 filter paper (or equivalent)

-

Drying oven

Procedure:

-

Solution Preparation: Prepare a 0.5 M solution of Pb(NO₃)₂ by dissolving the requisite mass in 200 mL of deionized water. In a separate beaker, prepare a 0.5 M solution of Na₂CO₃ in 200 mL of deionized water.

-

Controlled Precipitation: Place the Pb(NO₃)₂ solution on a magnetic stirrer and begin moderate stirring. Fill a burette with the Na₂CO₃ solution and position it over the beaker.

-

Reaction: Add the Na₂CO₃ solution dropwise to the stirring Pb(NO₃)₂ solution at a rate of approximately 2-3 mL per minute. A dense white precipitate of PbCO₃ will form instantly.

-

Aging: Once all the Na₂CO₃ solution has been added, allow the suspension to stir for an additional 60 minutes. This "aging" step promotes the growth of larger, more well-defined crystals.

-

Isolation: Turn off the stirrer and allow the precipitate to settle. Set up the vacuum filtration apparatus. Wet the filter paper with deionized water to ensure a good seal.

-

Washing: Decant the supernatant and transfer the precipitate to the funnel. Wash the solid three times with 50 mL portions of deionized water under vacuum. This step is critical to remove soluble spectator ions (Na⁺, NO₃⁻).

-

Drying: Carefully remove the filter paper with the product and place it on a watch glass. Dry in an oven at 80°C for 4-6 hours or until a constant mass is achieved. The resulting fine white powder is synthetic cerussite.

Caption: Experimental workflow for the synthesis of cerussite via controlled precipitation.

Protocol: Characterization and Validation

Principle: To confirm the identity and purity of the synthesized material, a combination of analytical techniques is required. Powder X-ray Diffraction (PXRD) validates the crystal structure, while Fourier-Transform Infrared (FTIR) Spectroscopy confirms the presence of the carbonate functional group.

4.2.1. Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystalline phase of the synthesized product is cerussite and to determine its purity.

-

Sample Preparation: Gently grind a small amount of the dried powder in an agate mortar and pestle to ensure a fine, homogenous particle size and random crystal orientation.

-

Data Acquisition: Mount the powder on a zero-background sample holder. Collect a diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). A typical scan range would be from 10° to 80° in 2θ with a step size of 0.02°.

-

Data Analysis: The resulting diffractogram should be compared against a standard reference pattern for cerussite from a crystallographic database (e.g., ICDD PDF# 00-005-0417). The positions and relative intensities of the major diffraction peaks (e.g., at ~24.8°, 25.4°, 30.9° 2θ) should match the reference, confirming the synthesis of single-phase cerussite.[7]

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the carbonate functional group and confirm the absence of impurities like nitrates or hydroxides.

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the synthesized cerussite with ~100 mg of dry, spectroscopic grade KBr and pressing the mixture into a transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Collect an infrared spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum should display characteristic absorption bands for the carbonate ion (CO₃²⁻) in an aragonite-group structure. Key vibrational modes to identify include the ν₃ asymmetric stretching (around 1465 cm⁻¹) and the ν₂ out-of-plane bending (around 840 cm⁻¹). The absence of a broad band around 3400 cm⁻¹ indicates the sample is dry, and the absence of a sharp peak around 1384 cm⁻¹ confirms the removal of nitrate ions.

Caption: Logical workflow for the validation of synthesized cerussite.

References

- 1. Cerussite [ohiodnr.gov]

- 2. Cerussite - Meaning, Properties, Locations, Uses and FAQs [vedantu.com]

- 3. rubyglint.com [rubyglint.com]

- 4. Cerussite | CH2O3Pb+2 | CID 73357773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cerussite (this compound) - Mineral Properties and Occurence [mineralexpert.org]

- 6. Cerussite (Cerussite) - Rock Identifier [rockidentifier.com]

- 7. handbookofmineralogy.org [handbookofmineralogy.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cerussite Mineral Data [webmineral.com]

- 11. researchgate.net [researchgate.net]

- 12. mindat.org [mindat.org]

thermal decomposition of lead carbonate analysis

An In-depth Technical Guide to the Thermal Decomposition of Lead Carbonate

Executive Summary

The thermal decomposition of lead(II) carbonate (PbCO₃), or cerussite, is a complex, multi-stage process of significant interest in materials science, industrial chemistry, and environmental remediation, particularly in the recycling of lead-acid batteries. This guide provides a detailed analysis of the reaction, elucidating its thermodynamic and kinetic principles, decomposition pathways, and the advanced analytical techniques required for its characterization. The process involves the endothermic breakdown of this compound into various lead oxycarbonate intermediates before ultimately yielding lead(II) oxide (PbO). The specific nature of these intermediates and the final PbO polymorphs (α-PbO and β-PbO) are highly dependent on experimental conditions such as temperature, heating rate, and the composition of the surrounding atmosphere. This document serves as a comprehensive resource for researchers and professionals, detailing the causality behind experimental choices and providing robust protocols for analysis.

Introduction: Significance and Applications

Lead(II) carbonate is a compound historically used in pigments (as lead white) and is a key component in the recycling pathway of spent lead-acid batteries. The controlled thermal decomposition of this compound is the primary method for producing lead(II) oxide (PbO), a crucial raw material for manufacturing new batteries, as well as for use in glass, ceramics, and electronic components. Understanding the precise mechanism of this decomposition is paramount for optimizing industrial processes to control the phase composition of the resulting lead oxide, thereby enhancing product quality, improving energy efficiency, and ensuring sustainable resource utilization.[1][2]

Thermodynamic and Mechanistic Pathways

The thermal decomposition of this compound is not a simple one-step reaction. It proceeds through a series of solid-state transformations involving the formation of distinct lead oxycarbonate intermediates. The overall reaction is endothermic, requiring heat to break the chemical bonds.[3]

The generalized decomposition can be written as: PbCO₃(s) → PbO(s) + CO₂(g) [4]

However, detailed studies have revealed a more intricate, stepwise pathway that is heavily influenced by the partial pressure of carbon dioxide and the surrounding atmosphere.[2][5]

2.1. Decomposition in Inert or Vacuum Atmospheres

Under inert (e.g., nitrogen) or vacuum conditions, the decomposition proceeds through sequential losses of CO₂. The reduced partial pressure of CO₂ in a vacuum environment facilitates the reaction at lower temperatures.[2] The pathway involves several key intermediates:

-

Step 1: Formation of Lead Oxycarbonates: As this compound is heated, it first decomposes to form a series of lead oxycarbonates. While several have been reported, a common and well-documented pathway involves the formation of PbCO₃·2PbO.[1][2] Other intermediates like 2PbCO₃·PbO and PbCO₃·PbO have also been identified, particularly in air.[6][7]

-

Step 2: Decomposition to α-PbO (Litharge): The lead oxycarbonate intermediates are thermally unstable and further decompose to form the tetragonal red polymorph of lead(II) oxide, α-PbO.

-

Step 3: Phase Transformation to β-PbO (Massicot): Upon further heating, typically above 460-480°C, the red α-PbO undergoes a phase transition to the more stable yellow orthorhombic polymorph, β-PbO.[1][2]

The following diagram illustrates this multi-step decomposition process under vacuum or inert conditions.

Caption: Generalized thermal decomposition pathway of this compound.

2.2. Influence of Atmosphere

The composition of the furnace atmosphere plays a critical role in determining the reaction products:

-

Inert (N₂) or Vacuum: These conditions favor the formation of pure PbO polymorphs by efficiently removing the evolved CO₂, thereby shifting the reaction equilibrium forward and lowering decomposition temperatures.[2]

-

Air or Oxygen (O₂): In an oxidizing atmosphere, the decomposition can be more complex. Studies have shown that Pb₃O₄ (minium or red lead), a mixed-valence lead(II,IV) oxide, can form, particularly when using flowing air.[6][8]

Kinetics of Thermal Decomposition

The rate at which this compound decomposes is governed by several factors, with the process often being diffusion-controlled.[5]

-

Rate-Controlling Step: The best fit for experimental weight-loss data is often a parabolic law, which suggests that the rate-limiting step is a one-dimensional diffusion process.[5] This is attributed to the diffusion of the evolved carbon dioxide gas away from the reaction interface through the porous product layer of lead oxide.

-

Activation Energy: Kinetic analysis using methods like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) has been used to determine the activation energy (Ea) for the decomposition steps.[9] These values are typically high, indicating that the processes are kinetically controlled by the chemical reaction resistance.[9]

-

Compensation Effect: A linear relationship, known as the compensation effect, has been observed between the Arrhenius parameters (the pre-exponential factor A and activation energy E). This phenomenon is common in the thermal decomposition of solids.[5]

-

Influencing Factors: The kinetics are strongly affected by:

-

Temperature and Heating Rate: Higher temperatures and faster heating rates accelerate the decomposition.

-

CO₂ Partial Pressure: Increased CO₂ pressure around the sample can inhibit the decomposition rate.[5]

-

Particle Size: A wider distribution of particle sizes can lead to a faster initial decomposition rate.[5]

-

Analytical Techniques for Characterization

A multi-technique approach is essential for a comprehensive analysis of the this compound decomposition process. Each technique provides unique and complementary information.

| Analytical Technique | Purpose and Insights Provided | References |

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. It is used to determine decomposition temperatures, quantify mass loss due to the release of CO₂, and study reaction kinetics. The derivative of the TGA curve (DTG) helps resolve overlapping decomposition steps. | [7][10][11] |

| Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) | Measures the difference in temperature or heat flow between a sample and a reference. It identifies endothermic events (decomposition) and exothermic events (phase transitions, formation of intermediates), providing crucial thermodynamic data. | [7][9][12] |

| X-Ray Diffraction (XRD) | Identifies the crystalline phases present in the sample at various stages of heating. It is the definitive method for confirming the structure of the starting material (PbCO₃), the intermediates (e.g., PbCO₃·2PbO), and the final PbO polymorphs (α-PbO and β-PbO). | [1][2][6] |

| Raman Spectroscopy | A vibrational spectroscopy technique that provides structural fingerprints of the different this compound and oxide phases. It is highly sensitive to phase transitions and can be used for in-situ monitoring. | [6] |

| Evolved Gas Analysis (EGA) (e.g., TGA-MS) | Couples a TGA instrument with a mass spectrometer to identify the gaseous species evolved during decomposition. For this compound, this technique confirms that the mass loss corresponds to the evolution of carbon dioxide (m/z = 44). | [13] |

Experimental Protocol: TGA-DSC Analysis

This protocol outlines a self-validating system for analyzing the thermal decomposition of this compound using simultaneous TGA-DSC.

Objective: To determine the decomposition temperatures, mass loss, and thermal events associated with the heating of lead(II) carbonate.

Materials & Equipment:

-

Lead(II) carbonate (PbCO₃), high purity powder.

-

Simultaneous TGA-DSC instrument.

-

Alumina or platinum crucibles.

-

High-purity nitrogen gas (or other desired purge gas).

-

Microbalance.

Step-by-Step Methodology:

-

Instrument Calibration:

-

Causality: Ensure accuracy of temperature and mass measurements.

-

Procedure: Perform temperature calibration using certified standards (e.g., Indium, Tin, Zinc) according to the instrument manufacturer's protocol. Perform mass calibration using standard calibration weights.

-

-

Sample Preparation:

-

Causality: Ensure representative analysis and prevent sample overflow.

-

Procedure: Weigh approximately 5-10 mg of PbCO₃ powder directly into a tared TGA crucible. Record the exact mass. A smaller sample size minimizes thermal and diffusion gradients.

-

-

Instrument Setup:

-

Causality: Establish a controlled and inert atmosphere to study the fundamental decomposition pathway without oxidative side reactions.

-

Procedure: Place the sample crucible and an empty reference crucible into the TGA-DSC furnace. Purge the system with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Causality: A controlled heating rate allows for the separation of thermal events. An isothermal hold ensures complete reaction at the final temperature.

-

Procedure: Program the instrument with the following temperature profile:

-

a. Equilibrate at 30°C.

-

b. Ramp temperature from 30°C to 600°C at a heating rate of 10°C/min. A common rate that balances resolution and experiment time.

-

c. Hold isothermally at 600°C for 10 minutes to ensure decomposition is complete.

-

-

-

Data Acquisition:

-

Causality: To obtain a complete dataset for analysis.

-

Procedure: Start the thermal program and record the sample mass (TGA), derivative of mass loss (DTG), and differential heat flow (DSC) as a function of temperature.

-

-

Post-Experiment & Data Analysis:

-

Causality: Ensure safety and prepare for the next run. Proper analysis extracts key quantitative data.

-

Procedure: Allow the furnace to cool to room temperature before removing the sample. Analyze the resulting curves to determine:

-

Onset temperature of decomposition from the TGA curve.

-

Peak decomposition temperatures from the DTG curve.

-

Percentage mass loss for each step from the TGA curve. Compare with the theoretical mass loss for the reaction PbCO₃ → PbO + CO₂ (approx. 16.45%).

-

Enthalpy changes (endothermic peaks) for decomposition events from the DSC curve.

-

-

Self-Validation:

-

The final residual mass should correspond closely to the theoretical mass of PbO remaining. For a 16.45% mass loss, the residual mass should be 83.55% of the initial mass.

-

Run a blank experiment (empty crucible) to obtain a baseline for subtraction, correcting for instrument drift.

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for TGA-DSC analysis of this compound.

Data Summary and Interpretation

The thermal decomposition of this compound begins at temperatures as low as 250°C under vacuum conditions.[1] The process is characterized by distinct stages that can be quantified.

| Parameter | Typical Value Range | Comments | References |

| Initial Decomposition Temp. (Onset) | 250 - 325 °C | Highly dependent on atmosphere and heating rate. Lower in vacuum. | [1][2][14] |

| Main Decomposition Peaks (DTG) | 340 - 410 °C | Often shows multiple or broad peaks, indicating overlapping reactions of intermediates. | [15] |

| Theoretical Mass Loss (PbCO₃ → PbO) | 16.45% | Corresponds to the complete loss of one mole of CO₂ per mole of PbCO₃. | [10] |

| α-PbO to β-PbO Transition Temp. | ~460 - 490 °C | An endothermic phase transition observed in the DSC curve after the main mass loss. | [1][2] |

| Activation Energy (Ea) | 110 - 250 kJ/mol | Varies for the different decomposition stages. | [9] |

Safety Considerations

CRITICAL: Lead(II) carbonate and all its decomposition products, particularly the fine particulate lead oxide fumes generated upon heating, are highly toxic.[14][16]

-

Toxicity: Lead is a cumulative poison that affects the nervous system and multiple organs. Inhalation and ingestion are primary exposure routes.

-

Handling: All handling of this compound powder and the resulting oxide product must be performed within a certified fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. A respirator may be required for handling larger quantities.

-

Waste Disposal: All lead-containing waste must be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

The thermal decomposition of this compound is a well-defined yet intricate process involving multiple intermediates and phase transformations. A thorough analysis requires a combination of thermoanalytical and structural characterization techniques. By carefully controlling experimental parameters—most notably the furnace atmosphere—it is possible to direct the decomposition to yield specific lead oxide polymorphs, a critical capability for industrial applications. The detailed protocols and mechanistic understanding presented in this guide provide a robust framework for researchers and scientists to conduct accurate and reproducible analyses of this important solid-state reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. akjournals.com [akjournals.com]

- 6. Studies on the thermal decomposition of basic lead(II) carbonate by Fourier-transform Raman spectroscopy, X-ray diffraction and thermal analysis - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Studies on the thermal decomposition of basic lead(II) carbonate by Fourier-transform Raman spectroscopy, X-ray diffraction and thermal analysis - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Lead - Wikipedia [en.wikipedia.org]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. chembam.com [chembam.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 14. This compound (PbCO3) | PbCO3 | CID 11727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. vinci-technologies.com [vinci-technologies.com]

- 16. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Natural Occurrence and Formation of Lead Carbonate

This guide provides a comprehensive overview of the natural occurrence and formation of lead carbonate, intended for researchers, scientists, and professionals in drug development. The content delves into the mineralogy, geochemistry, and synthetic pathways of this inorganic compound, underpinned by field-proven insights and authoritative references.

Introduction to this compound

Lead(II) carbonate (PbCO₃) is an inorganic compound that is found in the Earth's crust, primarily as the mineral cerussite.[1][2] It is a white, crystalline solid with a high density and low solubility in water.[2] Historically, a basic form of this compound, known as "white lead," was widely used as a white pigment in paints due to its opacity and durability.[3] In the context of modern science, understanding the formation and properties of this compound is crucial for environmental remediation, geochemical exploration, and the synthesis of lead-based compounds. Divalent lead exhibits a strong affinity for inorganic ions containing oxygen, such as carbonate.[1]

Natural Occurrence of this compound

This compound is not found as a primary mineral but rather as a secondary mineral, formed from the alteration of primary lead ores.[4][5] The primary ore of lead is galena (lead sulfide, PbS).[6]

Mineral Forms of this compound

Several minerals contain this compound, with the most significant being:

-

Cerussite (PbCO₃): This is the most common and important mineral form of this compound.[2][7] It is found in the oxidized zones of lead ore deposits.[8] Cerussite often occurs as prismatic or tabular crystals, which can be twinned to form distinctive "V" or "X" shapes.[4]

-